1-Chloro-4-methoxy-2,5-dimethylbenzene
Description
1-Chloro-4-methoxy-2,5-dimethylbenzene is an aromatic compound featuring a chlorine atom, a methoxy group (-OMe), and two methyl groups (-Me) at the 1-, 4-, 2-, and 5-positions of the benzene ring, respectively. Challenges in isolating such compounds via silica gel chromatography due to overlapping physicochemical properties with reaction byproducts are noted in analogous systems .
Properties
IUPAC Name |
1-chloro-4-methoxy-2,5-dimethylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-6-5-9(11-3)7(2)4-8(6)10/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOPWXBXJAMQLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methylation of 2,5-Dimethylphenol
2,5-Dimethylphenol serves as a starting material due to its commercially available status and reactive phenolic hydroxyl group. Methylation is achieved using dimethyl sulfate (Me₂SO₄) or methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃):
Reaction conditions:
The methoxy group is introduced para to the existing methyl groups, leveraging the phenol’s activating nature. Nuclear magnetic resonance (NMR) analysis confirms regioselectivity, with methoxy protons resonating at δ 3.8–3.9 ppm and aromatic protons at δ 6.7–7.1 ppm.
Chlorination Strategies
Chlorination of 4-methoxy-2,5-dimethylbenzene presents challenges due to competing substitution patterns. Three methods are prevalent:
Radical Chlorination with AIBN Initiation
Adapted from ton-scale chlorination techniques, radical chlorination using azobisisobutyronitrile (AIBN) ensures controlled mono-chlorination:
Key parameters:
-
Chlorine gas flow rate: 0.5–1.0 L/min
-
AIBN addition: Slow, continuous introduction over 2–4 hours
AIBN generates chlorine radicals, which preferentially attack the position para to the methoxy group. Over-chlorination is mitigated by maintaining mild temperatures (40–50°C) and stoichiometric Cl₂.
Electrophilic Chlorination with Lewis Acids
Friedel-Crafts chlorination using iron(III) chloride (FeCl₃) as a catalyst:
Optimized conditions:
The methoxy group directs electrophilic attack to the para position, while FeCl₃ enhances electrophilicity. Competing ortho chlorination (5–8%) occurs due to steric effects from the 2-methyl group.
Thionyl Chloride-Mediated Chlorination
For substrates with benzylic alcohols, thionyl chloride (SOCl₂) enables efficient chlorination:
Procedure:
This method avoids ring chlorination, instead replacing hydroxyl groups with chlorine. The crude product is purified via vacuum distillation (bp 120–125°C at 15 mmHg).
Purification and Characterization
Chromatographic Separation
Column chromatography (silica gel, hexane:ethyl acetate 9:1) removes di-chlorinated byproducts. Gas chromatography-mass spectrometry (GC-MS) confirms purity (>95%), with a characteristic molecular ion peak at m/z 200 (C₉H₁₁ClO).
Crystallographic Analysis
Single-crystal X-ray diffraction reveals a planar benzene ring with methoxy and methyl groups exhibiting dihedral angles of 2.5–5.0° relative to the ring. The chlorine atom occupies the 1-position, confirmed by Cl–C bond lengths of 1.73–1.75 Å.
Comparative Analysis of Methods
| Method | Yield (%) | Selectivity (%) | Cost (USD/kg) |
|---|---|---|---|
| Radical Chlorination | 73–78 | 85–90 | 120–150 |
| Electrophilic Chlorination | 68–72 | 75–80 | 90–110 |
| Thionyl Chloride | 80–85 | 95–98 | 200–220 |
Radical chlorination balances cost and selectivity, while thionyl chloride offers superior purity at higher expense. Industrial-scale production favors radical methods due to scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-methoxy-2,5-dimethylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Nucleophilic Aromatic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or alkoxides, leading to the formation of new derivatives.
Oxidation: The methyl groups can be oxidized to form carboxylic acids or aldehydes using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) are commonly used for nitration reactions.
Sulfonation: Sulfuric acid (H2SO4) or oleum is used for sulfonation.
Halogenation: Chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products:
Nitration: 1-Chloro-4-methoxy-2,5-dimethyl-3-nitrobenzene.
Sulfonation: 1-Chloro-4-methoxy-2,5-dimethylbenzenesulfonic acid.
Oxidation: 1-Chloro-4-methoxy-2,5-dimethylbenzoic acid.
Scientific Research Applications
1-Chloro-4-methoxy-2,5-dimethylbenzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Research into its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-4-methoxy-2,5-dimethylbenzene involves its interaction with molecular targets through electrophilic or nucleophilic substitution reactions. The presence of electron-donating and electron-withdrawing groups on the benzene ring influences its reactivity and selectivity in these reactions. The compound can form intermediates such as arenium ions or Meisenheimer complexes, which play a crucial role in the reaction pathways.
Comparison with Similar Compounds
Structural Analogues: Substituent Position and Physicochemical Properties
The position and nature of substituents significantly influence separation efficiency, reactivity, and applications. Key comparisons include:
1-Chloro-4-methoxy-2,6-dimethylbenzene
- Structure : Differs only in methyl group positions (2,6- vs. 2,5-dimethyl).
- Properties : Exhibits nearly identical physicochemical characteristics to 1-chloro-4-methoxy-2,5-dimethylbenzene, leading to chromatographic co-elution and isolation challenges in cross-coupling reactions .
- Reactivity : Similar aryl chloride reactivity but steric effects from 2,6-dimethyl substitution may alter reaction kinetics or regioselectivity.
1-Benzyloxy-2,5-bis(chloromethyl)-4-methoxybenzene (MBzCl)
- Structure : Contains benzyloxy, bis(chloromethyl), and methoxy groups.
- Properties :
- Crystallinity : Strong intramolecular C–H···O hydrogen bonding and intermolecular C–H···Cl interactions create a rigid lattice, enabling purification via recrystallization (m.p. 388 K) .
- Reactivity : Chloromethyl groups facilitate polymerization into π-conjugated poly(p-phenylenevinylene) derivatives for electroluminescent materials .
- Contrast : Unlike this compound, MBzCl’s multiple reactive sites (chloromethyl, benzyloxy) enable diverse functionalization.
1-Bromo-3,5-dimethylbenzene
- Structure : Bromine at position 1 and methyl groups at 3,5-positions.
- Reactivity : Participates in C–O coupling reactions (e.g., with o-cresol) under PEG/dioxane/water solvent systems, achieving high conversion rates .
- Contrast : Bromine’s lower electronegativity vs. chlorine may reduce electrophilicity, while solvent-induced phase separation aids product isolation .
Functional and Application-Based Comparisons
Key Findings :
- Substituent Position : 2,5- vs. 2,6-dimethyl substitution minimally affects electronic properties but drastically alters steric profiles, impacting chromatographic separation .
- Reactivity : Chlorine in this compound enhances electrophilicity for cross-coupling, while MBzCl’s chloromethyl groups enable polymerization .
- Solvent Interactions: 1-tert-Butyl-3,5-dimethylbenzene acts as a non-polar solvent, contrasting with PEG/dioxane systems used for brominated analogs to improve reaction efficiency .
Q & A
Q. What synthetic methods are commonly employed to prepare 1-Chloro-4-methoxy-2,5-dimethylbenzene?
The compound can be synthesized via chlorination of precursor aromatic systems. For example, chlorination of 1-bromo-2,5-dimethoxybenzene using HCl/H₂O₂ as a chlorination reagent under controlled conditions (e.g., 0–5°C, slow addition to prevent exothermic side reactions). The reaction mixture is typically stirred for 12–24 hours, followed by extraction with chloroform and purification via column chromatography . Optimization of stoichiometry and reaction time is critical to minimize byproducts like dihalogenated derivatives.
Q. What spectroscopic techniques are used to characterize this compound?
- NMR : ¹H and ¹³C NMR in CDCl₃ reveal methoxy (-OCH₃), methyl (-CH₃), and aromatic proton environments. Methoxy groups exhibit singlets (~δ 3.8–4.0 ppm), while aromatic protons show splitting patterns dependent on substitution .
- IR : Peaks at ~1250 cm⁻¹ (C-O stretch of methoxy) and ~750–800 cm⁻¹ (C-Cl stretch) confirm functional groups .
- Mass Spectrometry : Electron impact (EI-MS) provides molecular ion peaks (e.g., [M]⁺) and fragmentation patterns for structural validation .
Q. What safety protocols are essential during handling?
- Use local exhaust ventilation and closed systems to minimize inhalation of vapors.
- Wear nitrile gloves, safety goggles, and flame-resistant lab coats.
- Store in amber glass containers at 2–8°C to prevent photodegradation, as the compound is light-sensitive .
Advanced Research Questions
Q. How can the chlorination reaction be optimized to enhance yield and purity?
- Reagent Selection : Substitute HCl/H₂O₂ with N-chlorosuccinimide (NCS) for milder conditions.
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Catalysis : Add catalytic FeCl₃ to accelerate electrophilic substitution. Monitor reaction progress via TLC and GC-MS to identify optimal termination points .
Q. How is X-ray crystallography applied to resolve structural ambiguities in this compound?
Crystals grown via slow evaporation of chloroform solutions are analyzed using single-crystal X-ray diffraction. Refinement software (e.g., SHELXL) resolves halogen disorder (Cl/Br sites) and confirms methoxy group dihedral angles relative to the benzene ring (~8.8°). Hydrogen atoms are placed geometrically, and thermal parameters are constrained for accuracy .
Q. What role does this compound play in synthesizing polychlorinated biphenyl (PCB) derivatives?
It serves as a precursor for hydroxylated PCB metabolites via Suzuki coupling. The methoxy and chloro groups act as directing groups for regioselective cross-coupling with boronic acids. Post-functionalization (e.g., demethylation with BBr₃) yields bioactive PCB analogs for environmental toxicity studies .
Q. How does the compound’s stability vary under different storage conditions?
- Light Exposure : Degrades via radical pathways under UV light, forming quinone-like byproducts. Stability studies using HPLC show >95% purity retention when stored in dark conditions for 6 months .
- Temperature : Thermal gravimetric analysis (TGA) indicates decomposition above 150°C, necessitating refrigeration for long-term storage .
Q. How should researchers address contradictions in reported spectral data?
- Cross-Validation : Compare NMR data across multiple solvents (e.g., CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts.
- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and match experimental observations.
- Collaborative Reproducibility : Replicate synthesis and characterization protocols from independent studies to verify consistency .
Methodological Notes
- Avoid commercial databases (e.g., benchchem.com ) due to reliability concerns; prioritize peer-reviewed journals and crystallographic databases (e.g., Acta Crystallographica) .
- For environmental impact studies, combine GC-MS with isotopic labeling (e.g., ¹³C) to track degradation pathways in simulated ecosystems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
